(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester
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Overview
Description
(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester is a secondary carboxamide.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Research on the synthesis and properties of thienopyrimidinones and related heterocyclic compounds highlights the diversity of chemical reactions these molecules can undergo, providing a foundation for the synthesis of complex molecules like the one . Kucherenko et al. (2008) detailed the condensation reactions to produce isomeric benzoic acids and their derivatives, a process that might be relevant for synthesizing structurally complex esters and acids (Kucherenko, Zadorozhny, & Kovtunenko, 2008). Such methodologies are crucial for developing new pharmaceuticals and materials with specific desired properties.
Solubility and Material Science Applications
- The solubility of related heterocyclic compounds in various solvents has been studied, which is essential for their application in material science and pharmaceutical formulation. Song, Qu, and Wang (2010) explored the solubility of a structurally related compound in multiple solvents, providing insights into how different solvent environments affect the solubility of complex molecules, which is vital for drug delivery and material processing (Song, Qu, & Wang, 2010).
Pharmacological and Biological Applications
- The synthesis of new heterocyclic scaffolds with potential medicinal purposes was documented by Hilal et al. (2006), who prepared a series of derivatives for antibacterial, antifungal, and anticancer (cytotoxic) activities. This research illustrates the broad application of complex heterocyclic compounds in searching for new therapeutic agents (Hilal, Ali-Shtayeh, Arafat, Al‐Tel, Voelter, & Barakat, 2006).
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoate |
InChI |
InChI=1S/C24H23N3O4S/c1-14(2)21(26-22(29)16-8-6-7-15(3)11-16)23(30)31-13-17-12-20(28)27-18-9-4-5-10-19(18)32-24(27)25-17/h4-12,14,21H,13H2,1-3H3,(H,26,29)/t21-/m0/s1 |
InChI Key |
SQMFWJMPYREEDQ-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(C)C)C(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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